Spiro[indoline-3,2'-[1,3]dioxan]-2-one
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Overview
Description
Spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a 1,3-dioxane ring fused to an indole moiety, creating a rigid and stable framework. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole precursor, followed by the formation of the 1,3-dioxane ring through cyclization reactions. Key steps include:
Formation of Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Cyclization to Form 1,3-Dioxane Ring: The indole precursor undergoes cyclization with diols or other suitable reagents under acidic or basic conditions to form the 1,3-dioxane ring.
Industrial Production Methods
Industrial production of spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and scalability. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the indole or dioxane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The spirocyclic structure can enhance binding affinity and selectivity, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxane-2,3’-pyrrol]-2’(1’H)-one: Similar spirocyclic structure but with a pyrrole ring instead of an indole ring.
Spiro[1,3-dioxane-2,3’-benzofuran]-2’(1’H)-one: Features a benzofuran ring, offering different electronic and steric properties.
Spiro[1,3-dioxane-2,3’-quinoline]-2’(1’H)-one: Contains a quinoline ring, which can impart different biological activities.
Uniqueness
Spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to its indole moiety, which is known for its diverse biological activities and importance in drug discovery
Properties
IUPAC Name |
spiro[1,3-dioxane-2,3'-1H-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-11(14-6-3-7-15-11)8-4-1-2-5-9(8)12-10/h1-2,4-5H,3,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCFCMNSACXKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=CC=CC=C3NC2=O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347859 |
Source
|
Record name | Spiro-(1,3-dioxane-2,3'-indolin)-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54906-22-8 |
Source
|
Record name | Spiro-(1,3-dioxane-2,3'-indolin)-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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